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Abstract

Gastrazole, also known as JB-95008, is a potent and selective cholecystokinin B
(CCK2)/gastrin receptor antagonist that has been investigated for its therapeutic potential,
particularly in the context of pancreatic cancer. Understanding the fundamental chemical
properties of the active pharmaceutical ingredient, Gastrazole free acid, is critical for all
stages of drug development, from formulation to preclinical and clinical studies. This technical
guide provides a comprehensive overview of the known chemical properties of Gastrazole free
acid, detailed experimental protocols for their determination, and an exploration of its
mechanism of action through signaling pathway diagrams.

Chemical Identity and Physical Properties

Gastrazole free acid is the parent compound of the more commonly cited disodium salt. While
specific experimental data for the free acid's physical properties such as melting point,
solubility, and pKa are not readily available in public literature, this section outlines the
foundational information and provides standardized protocols for their experimental
determination.

Table 1: Chemical Identification of Gastrazole Free Acid
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Identifier

Value

Compound Name

Gastrazole free acid

Synonym JB-95008 free acid

PubChem CID 9986662

Molecular Formula C34H34FNsO7

Molecular Weight 643.66 g/mol
5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-
benzimidazole-5-carbonyllamino]-3-(2-

IUPAC Name

fluorophenyl)propanoyl]laminolbenzene-1,3-

dicarboxylic acid

Table 2: Predicted Physicochemical Properties of Gastrazole Free Acid

Property Predicted Value Notes
o Prediction based on the
pKa (strongest acidic) 3.5 . . -
carboxylic acid moieties.
) Prediction based on the
pKa (strongest basic) 4.8 o )
benzimidazole moiety.
LogP 5.2 A measure of lipophilicity.
Expected to have low aqueous
solubility, typical for
Solubility Low VP

compounds with this structure

and LogP.

Note: The values in Table 2 are computationally predicted and have not been experimentally

verified in publicly available literature. They should be used as a guide for experimental design.

Experimental Protocols
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The following sections provide detailed methodologies for the experimental determination of
key chemical properties of Gastrazole free acid.

Solubility Determination

The equilibrium solubility of Gastrazole free acid can be determined using the shake-flask
method, a widely accepted protocol.

Protocol:

o Preparation of Buffers: Prepare a series of buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8,
and 7.4) to mimic physiological conditions.

o Sample Preparation: Add an excess amount of Gastrazole free acid to a known volume of
each buffer in a sealed, clear container. The excess solid should be clearly visible.

o Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a
predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

o Sample Collection and Preparation: After equilibration, allow the samples to stand to let the
undissolved solid settle. Carefully withdraw an aliquot of the supernatant and filter it through
a suitable filter (e.g., 0.45 um) to remove any undissolved particles.

o Quantification: Analyze the concentration of Gastrazole free acid in the filtrate using a
validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with
UV detection.

o Data Analysis: The solubility at each pH is reported as the mean concentration from at least
three replicate experiments.

The following workflow diagram illustrates the process:
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Figure 1: Workflow for Solubility Determination.

pKa Determination

The acid dissociation constant (pKa) can be determined using potentiometric titration.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1674632?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Protocol:

Instrument Calibration: Calibrate a pH meter using standard buffers of known pH.

o Sample Preparation: Dissolve a precisely weighed amount of Gastrazole free acid in a
suitable solvent (e.g., a co-solvent system if aqueous solubility is low) to a known
concentration.

« Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1
M NaOH), adding the titrant in small, precise increments.

o Data Collection: Record the pH of the solution after each addition of the titrant.

o Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa value
corresponds to the pH at the half-equivalence point of the titration curve. For a polyprotic
acid like Gastrazole, multiple inflection points may be observed, corresponding to its different
pKa values.

Melting Point Determination

The melting point can be determined using the capillary method.
Protocol:

o Sample Preparation: Finely powder a small amount of crystalline Gastrazole free acid. Pack
the powder into a capillary tube to a height of 2-3 mm.

e Instrument Setup: Place the capillary tube in a melting point apparatus.

o Measurement: Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the
expected melting point.

o Observation: Record the temperature at which the first drop of liquid appears (onset of
melting) and the temperature at which the last crystal melts (completion of melting). The
melting point is reported as this range.

Stability Assessment
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A stability-indicating assay method (SIAM) should be developed and validated to assess the
stability of Gastrazole free acid under various stress conditions.

Protocol:

» Method Development: Develop a stability-indicating HPLC method capable of separating
Gastrazole free acid from its potential degradation products.

o Forced Degradation Studies: Expose solutions of Gastrazole free acid to various stress
conditions, including:

Acidic: 0.1 M HCI

o

Basic: 0.1 M NaOH

[¢]

Oxidative: 3% H20:

o

[e]

Thermal: Elevated temperature (e.g., 60°C)

(¢]

Photolytic: Exposure to UV light

o Sample Analysis: Analyze the stressed samples at various time points using the developed
HPLC method.

o Data Analysis: Quantify the amount of Gastrazole free acid remaining and identify and
guantify any degradation products. This will help to establish the degradation profile and
shelf-life of the compound under different storage conditions.

Mechanism of Action and Signaling Pathways

Gastrazole is a selective antagonist of the cholecystokinin B (CCK2) receptor, which is also
known as the gastrin receptor. By blocking this receptor, Gastrazole inhibits the physiological
effects of gastrin. The CCK2 receptor is a G-protein coupled receptor (GPCR) that, upon
activation by gastrin, initiates a cascade of intracellular signaling events.

The binding of gastrin to the CCK2 receptor primarily activates Gqg/11 proteins, leading to the
activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-
bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and
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diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2?*) from the
endoplasmic reticulum, while DAG activates protein kinase C (PKC). These events lead to
downstream cellular responses, including cell proliferation and acid secretion.

The following diagram illustrates the primary signaling pathway inhibited by Gastrazole:

Click to download full resolution via product page

Figure 2: Gastrazole's Antagonism of the CCK2 Receptor Signaling Pathway.

In addition to the primary Gg pathway, the CCK2 receptor can also couple to other signaling
cascades, including the mitogen-activated protein kinase (MAPK) pathway, which is also
implicated in cell proliferation. Gastrazole's antagonism of the CCK2 receptor would also inhibit
these downstream effects.

The following logical diagram outlines the broader signaling network associated with CCK2
receptor activation:
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Figure 3: Overview of CCK2 Receptor-Mediated Signaling Pathways.

Conclusion
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This technical guide has synthesized the available information on the chemical properties of
Gastrazole free acid. While a complete experimental dataset for its physicochemical
properties is not currently in the public domain, the provided protocols offer a clear roadmap for
their determination. The elucidation of its mechanism of action as a CCK2 receptor antagonist,
supported by the signaling pathway diagrams, provides a strong foundation for further research
and development. The data and protocols presented herein are essential for scientists and
professionals involved in the formulation, analytical development, and preclinical assessment
of Gastrazole free acid.

 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
of Gastrazole Free Acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1674632#chemical-properties-of-gastrazole-free-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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